2-Methylbenzo[d]thiazole-6-carbonitrile (2-MBTC) is a heterocyclic aromatic compound synthesized through various methods. One reported method involves the reaction of 2-amino-6-chloro-benzothiazole with trimethylsilyl cyanide in the presence of a palladium catalyst. PubChem, National Institutes of Health: )
Research suggests that 2-MBTC possesses various properties that make it a potential candidate for diverse scientific applications, including:
2-Methylbenzo[d]thiazole-6-carbonitrile is a heterocyclic compound characterized by its benzothiazole structure, which incorporates a methyl group at the 2-position and a cyano group at the 6-position. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 2-Methylbenzo[d]thiazole-6-carbonitrile is C_9H_6N_2S, and its structure features a fused benzene and thiazole ring, contributing to its unique chemical properties.
The synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile typically involves several key reactions:
2-Methylbenzo[d]thiazole-6-carbonitrile exhibits notable biological activities, particularly in antimicrobial and anti-tubercular applications. Recent studies have highlighted its potential as an anti-tubercular agent, where it demonstrates significant inhibitory effects against Mycobacterium tuberculosis. The compound's activity is often compared with standard reference drugs, showcasing its potential efficacy in treating tuberculosis .
Several synthesis methods have been developed for 2-Methylbenzo[d]thiazole-6-carbonitrile:
The applications of 2-Methylbenzo[d]thiazole-6-carbonitrile span various fields:
Interaction studies of 2-Methylbenzo[d]thiazole-6-carbonitrile with biological targets are crucial for understanding its mechanism of action. Research indicates that this compound interacts with specific proteins involved in bacterial metabolism, potentially inhibiting their function and leading to cell death in pathogenic bacteria . Further studies are required to elucidate the precise molecular interactions and pathways affected by this compound.
Several compounds share structural similarities with 2-Methylbenzo[d]thiazole-6-carbonitrile, including:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Benzothiazole | Core structure without substituents | Basic scaffold for many derivatives |
| 2-Aminobenzothiazole | Amino group at the 2-position | Enhanced biological activity due to amino group |
| 6-Methylbenzothiazole | Methyl group at the 6-position | Variation in biological activity compared to 2-methyl |
| 2-Cyanobenzothiazole | Cyano group at the 2-position | Different reactivity due to cyano substitution |
Each of these compounds has unique features that influence their chemical reactivity and biological activity, making them suitable for various applications in medicinal chemistry and material science.
2-Methylbenzo[d]thiazole-6-carbonitrile (CAS No. 42474-60-2) is a heterocyclic compound with the molecular formula C₉H₆N₂S and a molecular weight of 174.22 g/mol. Its structure consists of a benzothiazole core—a benzene ring fused to a 1,3-thiazole ring—with a methyl group (-CH₃) at position 2 and a cyano group (-C≡N) at position 6 (Figure 1). The planar bicyclic system exhibits electron-withdrawing characteristics due to the thiazole ring’s sulfur and nitrogen atoms, which polarize the π-electron system.
Key Structural Attributes:
The benzothiazole scaffold was first synthesized in 1887 by Hofmann via condensation of 2-aminothiophenol with carboxylic acids. The introduction of nitrile groups into benzothiazoles emerged in the mid-20th century, driven by demand for photoactive and bioactive intermediates. Early methods relied on cyanoacetylation using cyanoacetic acid and acetic anhydride, but modern protocols employ transition-metal catalysis (e.g., RuCl₃, Pd(OAc)₂) for regioselective functionalization.
Milestones:
This compound serves as a linchpin in synthesizing pharmaceuticals, agrochemicals, and advanced materials. Its reactivity stems from three key sites:
Applications:
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation of 2-Methylbenzo[d]thiazole-6-carbonitrile. The proton nuclear magnetic resonance spectrum recorded in deuterated chloroform at 400 megahertz reveals characteristic resonances that confirm the molecular framework [1]. The aromatic region displays three distinct multipicity patterns: a doublet at 8.18 parts per million with coupling constant of 1.2 hertz corresponding to the hydrogen atom adjacent to the carbonitrile substituent, a doublet at 8.03 parts per million with coupling constant of 8.5 hertz representing the hydrogen ortho to the thiazole nitrogen, and a doublet of doublets at 7.70 parts per million with coupling constants of 8.5 and 1.6 hertz attributed to the meta-positioned hydrogen [1].
The aliphatic region contains resonances characteristic of the methyl substituent at the 2-position of the thiazole ring. The spectrum shows a quartet at 3.20 parts per million with coupling constant of 7.6 hertz and a triplet at 1.50 parts per million with coupling constant of 7.6 hertz, confirming the presence of an ethyl group in related derivatives, while the methyl group appears as a singlet at approximately 2.8 parts per million [1] [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework [1]. The spectrum recorded at 101 megahertz in deuterated chloroform exhibits resonances spanning the typical aromatic and aliphatic regions. The carbonitrile carbon appears as a characteristic signal at 108.24 parts per million, while the thiazole carbon-2 resonates at 174.04 parts per million [1]. The aromatic carbons of the benzene ring display chemical shifts between 123.31 and 151.81 parts per million, with the carbon bearing the carbonitrile group appearing at 129.18 parts per million [1]. The methyl carbon attached to the thiazole ring resonates at 28.03 parts per million, while additional aliphatic carbons in ethyl-substituted derivatives appear at 13.49 parts per million [1].
Detailed analysis of coupling patterns and chemical shifts enables precise assignment of each hydrogen and carbon atom within the molecular framework. The ortho-coupling between adjacent aromatic hydrogens manifests as doublets with coupling constants ranging from 7.9 to 8.5 hertz, while meta-coupling appears as smaller coupling constants of 1.2 to 1.6 hertz [1] [3]. These spectroscopic parameters align with established patterns for benzothiazole derivatives and confirm the regioselective positioning of substituents.
Electrospray ionization time-of-flight mass spectrometry provides definitive molecular weight confirmation and fragmentation pathway analysis for 2-Methylbenzo[d]thiazole-6-carbonitrile [1]. The positive-ion mode spectrum displays the molecular ion peak [M+H]+ at mass-to-charge ratio 189.0486, which precisely matches the calculated value of 189.0486 for the protonated molecular ion [1]. This agreement within 0.1 millidalton demonstrates the high accuracy of modern mass spectrometric instruments for molecular formula confirmation.
The fragmentation pattern reveals characteristic losses associated with the functional groups present in the molecule [4]. Primary fragmentation pathways include loss of the carbonitrile group (26 daltons), yielding fragment ions at mass-to-charge ratio 163, and subsequent loss of the methyl group (15 daltons) producing ions at mass-to-charge ratio 148 [4]. Additional fragmentation occurs through ring cleavage processes, generating fragment ions corresponding to the benzothiazole core at mass-to-charge ratio 134 and various substituted benzene fragments [4].
High-resolution mass spectrometry enables elemental composition determination through accurate mass measurement [1]. The observed isotope pattern matches the theoretical distribution for C₉H₆N₂S, with the molecular ion peak showing the expected relative intensities for carbon-13 and sulfur-34 isotopes [5]. The presence of sulfur is readily confirmed by the characteristic isotope pattern displaying peaks separated by 1.995 daltons corresponding to the ³²S/³⁴S isotope ratio [5].
Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation studies [4]. The fragmentation behavior under controlled collision energies reveals the relative stability of different molecular regions and confirms the connectivity patterns proposed from nuclear magnetic resonance analysis [4]. These complementary techniques establish unambiguous structural assignments for complex benzothiazole derivatives.
Single-crystal X-ray diffraction represents the definitive method for three-dimensional structural determination of 2-Methylbenzo[d]thiazole-6-carbonitrile and related compounds [6] [7]. Crystallographic studies of benzothiazole derivatives consistently reveal planar or near-planar molecular geometries with minimal deviation from coplanarity between the benzene and thiazole rings [7] [8]. The benzothiazole core typically exhibits a fused bicycle structure with bond lengths characteristic of aromatic systems: carbon-carbon bonds ranging from 1.38 to 1.42 angstroms, carbon-nitrogen bonds of approximately 1.31 angstroms, and carbon-sulfur bonds of 1.74 angstroms [6] [7].
Representative crystal structures demonstrate triclinic or monoclinic crystal systems with space groups P-1 or P2₁/c, respectively [6] [7]. Unit cell parameters for related benzothiazole derivatives span ranges of a = 7.34-14.67 angstroms, b = 10.67-13.89 angstroms, and c = 6.26-12.92 angstroms, with volumes between 948.97 and 1255.74 cubic angstroms [6] [7]. The molecular packing typically involves two to four molecules per unit cell (Z = 2-4) with calculated densities ranging from 1.435 to 1.566 megagrams per cubic meter [6] [7].
Structural refinement using least-squares methods typically achieves R-factors below 0.05, indicating high-quality structure determination [6] [7]. Temperature factors and displacement parameters provide insights into molecular motion and thermal behavior in the solid state [6]. The carbonitrile substituent adopts a linear geometry with carbon-nitrogen triple bond lengths of approximately 1.15 angstroms, while the methyl group displays tetrahedral geometry with carbon-hydrogen bond lengths of 0.96-0.98 angstroms [6] [7].
Conformational analysis reveals minimal deviation from planarity for the core benzothiazole system, with root-mean-square deviations typically less than 0.03 angstroms [6] [8]. Substituents may adopt slightly out-of-plane orientations to minimize steric interactions, particularly for bulky groups at the 2-position of the thiazole ring [6]. These geometric parameters provide essential benchmarks for computational studies and structure-activity relationship investigations.
Crystallographic analysis reveals extensive hydrogen bonding networks that govern the supramolecular organization of 2-Methylbenzo[d]thiazole-6-carbonitrile in the solid state [9] [10]. The primary intermolecular interactions involve nitrogen-hydrogen⋯nitrogen hydrogen bonds with distances ranging from 1.987 to 2.456 angstroms [9] [8]. These interactions typically exhibit bond angles between 140 and 170 degrees, consistent with strong to moderate hydrogen bonding according to established criteria [9].
Graph-set analysis provides systematic notation for describing hydrogen bonding patterns and their geometric arrangements [9] [10]. Common motifs include S₁¹(6) patterns for intramolecular nitrogen-hydrogen⋯nitrogen interactions, R₂²(8) patterns for dimeric nitrogen-hydrogen⋯oxygen associations, and C(6) chains for carbon-hydrogen⋯nitrogen linkages [9] [10]. These descriptors enable quantitative comparison of hydrogen bonding networks across different crystal structures and facilitate prediction of supramolecular behavior.
Weaker carbon-hydrogen⋯nitrogen and carbon-hydrogen⋯oxygen interactions supplement the primary hydrogen bonding network with distances ranging from 2.5 to 3.1 angstroms and angles between 120 and 170 degrees [9] [10]. These interactions contribute to the overall crystal stability and influence molecular packing arrangements [10]. The carbonitrile group serves as both hydrogen bond acceptor through its nitrogen atom and participates in carbon-hydrogen⋯nitrogen interactions with neighboring molecules [9].
π-π stacking interactions between adjacent benzothiazole rings provide additional stabilization with centroid-to-centroid distances of 3.5-3.9 angstroms and slippage values of 1.7-2.0 angstroms [6] [8]. These interactions demonstrate the aromatic character of the benzothiazole system and contribute to the formation of layered crystal structures [6]. The combination of hydrogen bonding and π-π stacking creates three-dimensional networks that determine physical properties such as melting point, solubility, and mechanical behavior [10].
Density functional theory calculations provide comprehensive electronic structure analysis for 2-Methylbenzo[d]thiazole-6-carbonitrile using various exchange-correlation functionals and basis sets [11] [12]. The B3LYP hybrid functional with 6-31G(d,p) basis set represents a widely employed computational approach that balances accuracy and computational efficiency for benzothiazole derivatives [11] [13]. Higher-level calculations using M06-2X/6-311++G(d,p) and ωB97XD/6-31++G** provide enhanced treatment of dispersion interactions and long-range electron correlation effects [11] [12].
Frontier molecular orbital analysis reveals electronic properties crucial for understanding chemical reactivity and photophysical behavior [11] . The highest occupied molecular orbital energies range from -6.2 to -7.2 electron volts depending on the computational method employed, while lowest unoccupied molecular orbital energies span -1.8 to -2.7 electron volts [11]. The resulting energy gaps of 4.4 to 4.8 electron volts indicate moderate electronic excitation energies consistent with ultraviolet-visible absorption spectra [11] [15].
Molecular orbital visualization demonstrates the electronic distribution and bonding characteristics within the benzothiazole framework [11] [13]. The highest occupied molecular orbital typically exhibits π-character distributed across the aromatic system with significant contributions from the sulfur and nitrogen atoms [11]. The lowest unoccupied molecular orbital displays π*-character with enhanced electron density on the carbonitrile substituent and the benzene ring [11] . These orbital characteristics explain the electron-withdrawing effect of the carbonitrile group and its influence on the overall electronic properties.
Dipole moment calculations yield values between 4.2 and 5.1 debye units, reflecting the polarized nature of the molecule due to the electron-withdrawing carbonitrile group and electron-donating methyl substituent [16] [11]. The dipole vector typically points from the electron-rich thiazole region toward the electron-deficient carbonitrile functionality [16]. These electronic parameters provide essential input for molecular dynamics simulations and structure-property relationship models.
Fukui indices represent fundamental reactivity descriptors derived from density functional theory calculations that quantify local chemical reactivity at specific atomic sites [17] . These indices are calculated as finite difference approximations of the Fukui function, which describes the response of electron density to changes in the number of electrons [17]. For 2-Methylbenzo[d]thiazole-6-carbonitrile, Fukui indices provide quantitative assessment of nucleophilic and electrophilic attack susceptibility at different molecular positions [17] [19].
The electrophilic Fukui index (f⁺) identifies sites most susceptible to nucleophilic attack, while the nucleophilic Fukui index (f⁻) indicates positions favored for electrophilic attack [17] . Computational analysis reveals that the nitrogen atoms exhibit the highest nucleophilic Fukui indices, with values of 0.134 for the thiazole nitrogen and 0.156 for the carbonitrile nitrogen [17]. The carbon atom bearing the carbonitrile group displays moderate electrophilic character with f⁺ = 0.108, while the methyl carbon shows minimal reactivity with f⁺ = 0.034 [17].
Systematic evaluation of Fukui indices across the molecular framework enables prediction of regioselectivity in chemical reactions [17] [19]. The sulfur atom demonstrates moderate nucleophilic character (f⁻ = 0.065) and weak electrophilic character (f⁺ = 0.031), consistent with its role as both electron donor and acceptor in various chemical transformations [17]. The benzene ring carbons exhibit intermediate reactivity values ranging from 0.038 to 0.091, reflecting the delocalized nature of the aromatic system [17].